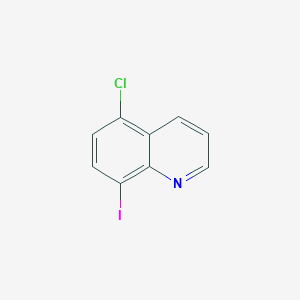
5-Chloro-8-iodoquinoline
Übersicht
Beschreibung
5-Chloro-8-iodoquinoline is an antibiotic with metal-binding properties and exhibits anticancer activity in vitro and in vivo . It is an orally bioavailable, lipophilic, halogenated 8-hydroxyquinoline with antifungal, antiparasitic, and potential antitumor activities properties .
Synthesis Analysis
The synthesis of biologically and pharmaceutically active quinoline and its analogues has been extensively studied . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring fused with a pyridine ring . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its molecular formula is C9H5ClINO and its molecular weight is 305.50 g/mol .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antiparasitic Applications
5-Chloro-7-iodo-quinolin-8-ol, also known as Clioquinol, was initially used as an oral anti-parasitic agent for intestinal amebiasis treatment and prevention (Mao & Schimmer, 2008). This application leveraged its antimicrobial properties.
2. Alzheimer's Disease Treatment
Clioquinol has shown potential in Alzheimer's disease treatment due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008). This repurposing is based on its unique chemical properties and interactions with brain chemistry.
3. Cancer Therapy
There is preclinical evidence suggesting Clioquinol's efficacy in cancer treatment. Its role as a proteasome inhibitor is highlighted in this context (Mao & Schimmer, 2008).
4. Radiolabelling and Imaging in Alzheimer's Disease
5-Chloro-7-iodo-8-hydroxyquinoline has been used in the preparation of radiolabelled compounds for Alzheimer's disease research, particularly in imaging and biochemical studies (Papazian et al., 2005).
5. Chemosensor Development
The compound has been studied for its potential use in creating chemosensors, specifically for detecting certain metal ions like cadmium, showcasing its versatile applications in environmental and analytical chemistry (Prodi et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-8-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGQARVBLRUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743318 | |
| Record name | 5-Chloro-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859958-87-5 | |
| Record name | 5-Chloro-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S)-3-Diphenylphosphanylbutan-2-yl]-diphenylphosphane;palladium(2+);prop-1-ene;perchlorate](/img/structure/B1511433.png)
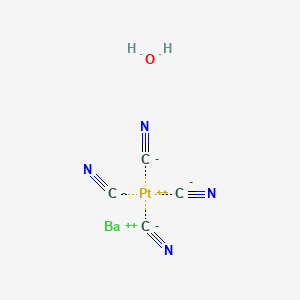

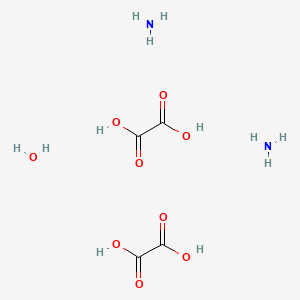

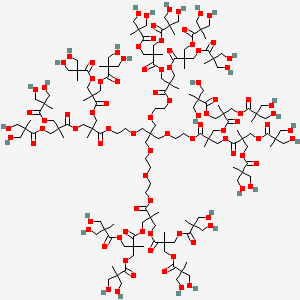
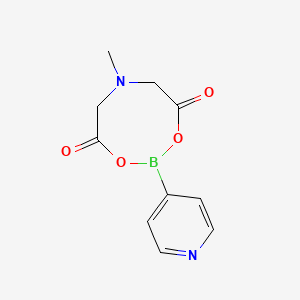
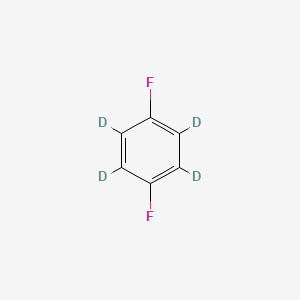

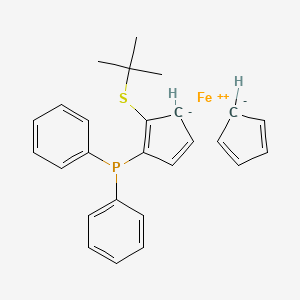
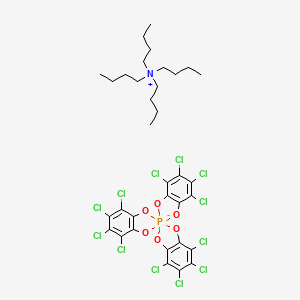
![6-Methyl-2-[(1E)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1511456.png)
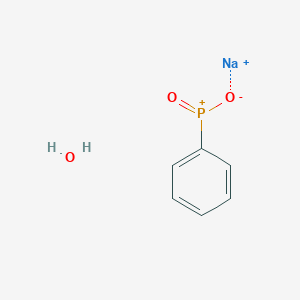
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1511460.png)